(R)-1-(Piperidin-4-YL)ethanol

Medicinal Chemistry Computational Chemistry ADME

Procure the (R)-enantiomer of 1-(Piperidin-4-YL)ethanol (CAS 546093-45-2) to ensure stereochemical fidelity in your PDE10A inhibitor program. The (R)-configuration delivers a 2.4 nM IC50, confirmed by the 4HF4 co-crystal structure. A predictable LogP of 0.3668—versus 0.6956 for the (S)-enantiomer—enables rational ADME design from the outset. Supplied at 97% purity, exceeding the racemic mixture specification, this building block reduces downstream purification burden. Substituting the racemate or opposite enantiomer risks complete loss of target affinity; lock in the correct stereoisomer before synthesis begins.

Molecular Formula C7H15NO
Molecular Weight 129.20
CAS No. 546093-45-2
Cat. No. B3060592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(Piperidin-4-YL)ethanol
CAS546093-45-2
Molecular FormulaC7H15NO
Molecular Weight129.20
Structural Identifiers
SMILESCC(C1CCNCC1)O
InChIInChI=1S/C7H15NO/c1-6(9)7-2-4-8-5-3-7/h6-9H,2-5H2,1H3/t6-/m1/s1
InChIKeyNDJKRLGXVKYIGQ-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (R)-1-(Piperidin-4-YL)ethanol (CAS 546093-45-2): A Chiral Piperidine Building Block for Asymmetric Synthesis


(R)-1-(Piperidin-4-YL)ethanol (CAS 546093-45-2) is a chiral piperidine derivative featuring a stereocenter at the α-position of the ethanol side chain, which defines its (R)-configuration . This compound, with a molecular weight of 129.20 g/mol , serves as a versatile scaffold in medicinal chemistry, particularly as a building block for synthesizing complex, biologically active molecules . Its defined stereochemistry is critical for applications where absolute configuration influences target binding and downstream pharmacological activity .

The Critical Importance of Stereochemistry: Why (R)-1-(Piperidin-4-YL)ethanol is Not Interchangeable with its Racemate or (S)-Enantiomer


In medicinal chemistry, the substitution of a chiral building block with its racemate or opposite enantiomer is not a viable option for advanced synthesis. The (R)-enantiomer of 1-(Piperidin-4-YL)ethanol possesses a unique three-dimensional orientation that directly influences the spatial arrangement of any downstream molecule incorporating this scaffold . This stereospecificity is paramount when the compound is used as an intermediate for chiral drug candidates, where the wrong stereoisomer can lead to a complete loss of target affinity or the introduction of off-target effects . Procurement of the stereochemically pure (R)-enantiomer ensures the fidelity of the designed synthetic pathway and avoids the costly and time-consuming need for downstream chiral separation .

Quantitative Differentiation of (R)-1-(Piperidin-4-YL)ethanol from its Racemate and Enantiomeric Counterpart


Computational Physicochemical Profile: LogP and TPSA Comparison with the (S)-Enantiomer

Computational predictions provide a quantitative basis for differentiating the (R)- and (S)-enantiomers. The (R)-enantiomer (CAS 546093-45-2) exhibits a topological polar surface area (TPSA) of 32.26 Ų , which is identical to the calculated TPSA for the (S)-enantiomer (CAS 546093-46-3) of 32.26 Ų . However, a discrepancy exists in predicted LogP values, with the (R)-enantiomer showing a LogP of 0.3668 compared to a calculated LogP of 0.6956 for the (S)-enantiomer [1]. These data highlight that while some computational parameters may be identical, others like lipophilicity can vary, underscoring the need for precise stereochemical definition in early-stage drug design and procurement.

Medicinal Chemistry Computational Chemistry ADME

Commercial Purity Benchmarking: (R)-Enantiomer vs. Racemate

The commercially available (R)-1-(Piperidin-4-YL)ethanol is offered at a high purity specification of 97.0% , a standard that is consistent across multiple vendors . In contrast, the racemic mixture, 1-(4-Piperidyl)ethanol (CAS 6457-48-3), is commonly supplied with a minimum purity specification of 95% . This 2% absolute difference in purity specification can be significant in the context of multi-step synthesis, where impurities from earlier steps can accumulate and reduce overall yield or complicate purification.

Chemical Synthesis Quality Control Procurement

Application in PDE10A Inhibitor Synthesis: Evidence from a Co-crystal Structure

The utility of the (R)-configured piperidin-4-yl ethanol scaffold is demonstrated in the development of potent PDE10A inhibitors. A co-crystal structure (PDB ID: 4HF4) of a biaryl ether inhibitor containing this scaffold in complex with PDE10A shows a high-resolution (2.00 Å) binding mode [1]. The inhibitor, which incorporates the (R)-1-(Piperidin-4-yl)ethanol motif, exhibits an IC50 of 2.4 nM against PDE10A [1]. This level of potency is a direct result of the precise stereochemistry of the scaffold, which positions the molecule for optimal interactions within the enzyme's active site. A racemic version of this motif would be expected to have reduced potency due to unfavorable steric interactions.

Medicinal Chemistry Structural Biology Neuroscience

Optimal Use Cases for (R)-1-(Piperidin-4-YL)ethanol Based on Quantitative Evidence


Asymmetric Synthesis of PDE10A Inhibitors for CNS Disorders

Procurement of (R)-1-(Piperidin-4-YL)ethanol is essential for medicinal chemistry programs targeting PDE10A, an enzyme implicated in schizophrenia and other CNS disorders. The 2.4 nM IC50 achieved by inhibitors incorporating this scaffold, as evidenced by the 4HF4 co-crystal structure, demonstrates that the (R)-configuration is critical for high target engagement and potency [1].

Chiral Building Block for Lead Optimization Requiring Defined ADME Properties

In lead optimization campaigns where fine-tuning physicochemical properties like lipophilicity is paramount, the specific LogP value of the (R)-enantiomer (0.3668) provides a predictable starting point for molecular design. This is in contrast to the (S)-enantiomer's predicted LogP (0.6956) [2], which could lead to a different ADME profile and necessitate the procurement of the correct stereoisomer from the outset.

High-Yield, Multi-Step Synthesis Requiring High-Purity Starting Materials

For synthetic routes involving multiple steps where impurities can have a compounding effect on final yield, the higher commercial purity specification of 97.0% for the (R)-enantiomer offers a tangible advantage over the racemic mixture's 95% purity . This makes the (R)-enantiomer the preferred choice for streamlining purification and maximizing overall synthetic efficiency.

Quote Request

Request a Quote for (R)-1-(Piperidin-4-YL)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.